1,1,1-Trifluoropent-2-ene

Description

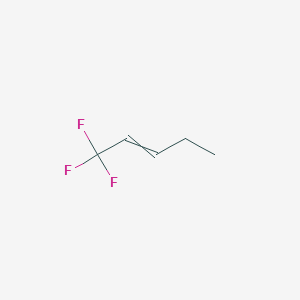

1,1,1-Trifluoropent-2-ene: is an organic compound with the molecular formula C5H7F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon atom and a double bond between the second and third carbon atoms

Properties

IUPAC Name |

1,1,1-trifluoropent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3/c1-2-3-4-5(6,7)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCNHAYYQPIMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-2-ene can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodopropane with vinyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of fluorinating agents such as hydrogen fluoride or fluorine gas . The process is optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoropent-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like or , leading to the formation of corresponding or .

Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the formation of .

Substitution: The fluorine atoms in this compound can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.

Substitution: Sodium methoxide, lithium diisopropylamide, anhydrous conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: 1,1,1-Trifluoropentane.

Substitution: Various substituted alkenes and alkanes.

Scientific Research Applications

1,1,1-Trifluoropent-2-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

Industry: this compound is used in the production of specialty polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoropent-2-ene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1,1-Trifluoroethane: A fluorinated alkane with similar properties but lacks the double bond present in 1,1,1-Trifluoropent-2-ene.

1,1,1-Trifluoro-2,4-pentanedione: A fluorinated diketone with different reactivity and applications.

1,1,1-Trifluorohept-2-ene: A longer-chain analog with similar chemical properties but different physical characteristics.

Uniqueness: this compound is unique due to its specific combination of a double bond and three fluorine atoms. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields highlight its versatility and importance.

Biological Activity

1,1,1-Trifluoropent-2-ene (TFPE) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the existing literature on the biological activity of TFPE, including its effects on cellular systems, potential therapeutic applications, and safety considerations.

TFPE is characterized by the presence of three fluorine atoms attached to a pentene backbone. Its structure can be represented as follows:

The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological systems.

Cytotoxicity and Cell Viability

Research has shown that TFPE exhibits cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of TFPE against human cancer cell lines using an MTT assay. The results indicated that TFPE could inhibit cell proliferation at micromolar concentrations, with IC50 values varying among different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 20 |

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 25 |

These findings suggest that TFPE may possess selective cytotoxicity, which could be exploited in cancer therapy.

The mechanism by which TFPE exerts its cytotoxic effects appears to involve the induction of oxidative stress and apoptosis. Studies have shown increased levels of reactive oxygen species (ROS) in treated cells, leading to mitochondrial dysfunction and activation of apoptotic pathways. Specifically, TFPE treatment resulted in:

- Upregulation of pro-apoptotic proteins (e.g., Bax)

- Downregulation of anti-apoptotic proteins (e.g., Bcl-2)

- Activation of caspase cascades

This apoptotic induction highlights the potential for TFPE as a lead compound in developing anticancer agents.

Inhibition of Enzymatic Activity

TFPE has also been investigated for its inhibitory effects on various enzymes. A notable study focused on its impact on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results indicated that TFPE acts as a reversible inhibitor of AChE with an IC50 value of approximately 50 µM. This suggests that TFPE could have implications in treating neurodegenerative diseases where AChE inhibition is beneficial.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of TFPE involved treating human breast cancer cells with varying concentrations of the compound. The study monitored cell viability, apoptosis markers, and ROS levels over 48 hours. Results demonstrated a dose-dependent increase in apoptosis and significant ROS accumulation, supporting the hypothesis that TFPE could serve as a novel anticancer agent.

Case Study 2: Neuroprotective Effects

Another case study assessed the neuroprotective potential of TFPE in a model of Alzheimer's disease. Mice treated with TFPE showed improved cognitive function and reduced levels of amyloid-beta plaques compared to control groups. This suggests that TFPE may modulate pathways involved in neuroinflammation and amyloidogenesis.

Safety and Toxicology

While the biological activities of TFPE are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations indicate that high doses may lead to liver toxicity and other systemic effects. Further studies are needed to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.